1-(5-Iodo-2-methoxyphenyl)ethanone
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Overview
Description
1-(5-Iodo-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a ketone functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Iodo-2-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 1-(2-methoxyphenyl)ethan-1-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of 1-(5-iodo-2-methoxyphenyl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-Iodo-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(5-azido-2-methoxyphenyl)ethan-1-one or 1-(5-thiocyanato-2-methoxyphenyl)ethan-1-one.
Oxidation: Formation of 1-(5-iodo-2-methoxyphenyl)ethanal or 1-(5-iodo-2-methoxybenzoic acid).
Reduction: Formation of 1-(5-iodo-2-methoxyphenyl)ethanol.
Scientific Research Applications
1-(5-Iodo-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-iodo-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom can facilitate the formation of reactive intermediates, which can modify the activity of target molecules. The methoxy group and ketone functional group also play roles in the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)ethan-1-one
- 1-(5-Bromo-2-methoxyphenyl)ethan-1-one
- 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one
Uniqueness
1-(5-Iodo-2-methoxyphenyl)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its chloro, bromo, and fluoro analogs
Properties
Molecular Formula |
C9H9IO2 |
---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
1-(5-iodo-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 |
InChI Key |
QGFPTXYAXSVPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)OC |
Origin of Product |
United States |
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